molecular formula C16H10N2O B8156349 3-(5-Formylindol-1-yl)benzonitrile

3-(5-Formylindol-1-yl)benzonitrile

Cat. No.: B8156349
M. Wt: 246.26 g/mol
InChI Key: FBNFWPIYAUYRSX-UHFFFAOYSA-N
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Description

3-(5-Formylindol-1-yl)benzonitrile is a benzonitrile derivative featuring an indole scaffold substituted with a formyl group at the 5-position and a nitrile-functionalized benzene ring at the 1-position. These compounds are typically explored for their biological activity (e.g., kinase inhibition, receptor binding) or optoelectronic properties (e.g., OLED materials) .

Properties

IUPAC Name

3-(5-formylindol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c17-10-12-2-1-3-15(9-12)18-7-6-14-8-13(11-19)4-5-16(14)18/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFWPIYAUYRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylindol-1-yl)benzonitrile typically involves the following steps:

    Formation of Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Formylation: The indole derivative is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.

    Nitrile Introduction: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction using appropriate nitrile precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Green chemistry approaches, such as using ionic liquids as solvents and catalysts, can also be employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylindol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(5-Carboxyindol-1-yl)benzonitrile.

    Reduction: 3-(5-Formylindol-1-yl)benzylamine.

    Substitution: 3-(5-Haloindol-1-yl)benzonitrile.

Scientific Research Applications

3-(5-Formylindol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylindol-1-yl)benzonitrile involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Data Tables

Table 2: Binding Interactions of 5FB ()
Residue Interaction Type Residue Name Functional Role
Hydrogen bond ARG 372 Stabilizes ligand orientation
Hydrophobic interaction LEU 345, PHE 404 Enhances binding affinity and specificity

Research Findings

Ligand Design: Benzonitriles with polar substituents (e.g., formyl, amino) show promise in receptor targeting due to their dual hydrogen-bonding and π-π stacking capabilities .

OLED Performance : Carbazole-benzonitriles () achieve TADF with external quantum efficiencies >20%, suggesting that the target compound’s indole core could be optimized for similar applications .

Synthetic Challenges : Brominated analogs () require careful handling due to reactivity, whereas chloro/methyl derivatives () are more stable but less versatile .

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